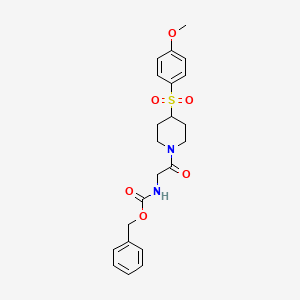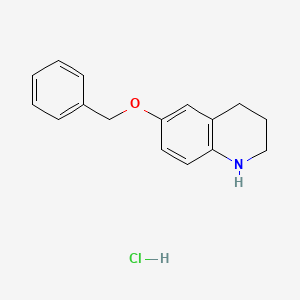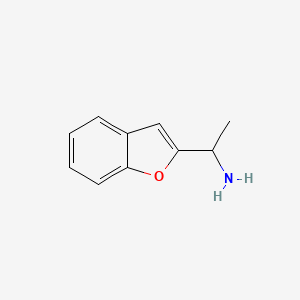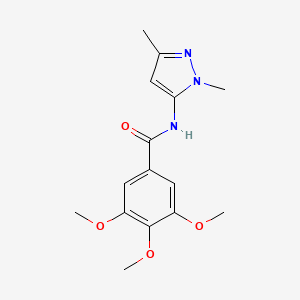
Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would contain a benzyl group attached to a carbamate group, which is in turn attached to a piperidine ring substituted with a 4-methoxyphenylsulfonyl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the carbamate group could potentially be hydrolyzed, and the piperidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the specific nature of its functional groups .Aplicaciones Científicas De Investigación
Crystal Structure and Computational Studies
Research involving compounds similar to Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate focuses on their crystal structure and computational analysis. Studies on novel piperazine derivatives, which share structural similarities, demonstrate the use of single crystal X-ray diffraction and computational density functional theory (DFT) calculations. These methods help in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to the knowledge of molecular interactions and stability (Kumara et al., 2017).
Synthesis and Antimicrobial Studies
Some derivatives of this compound have been synthesized and evaluated for antimicrobial activity. For instance, the synthesis of new pyridine derivatives, including those with piperazine and 4-methoxyphenylpiperazine, has been explored. These compounds have shown considerable antibacterial activity, indicating potential applications in developing new antimicrobial agents (Patel & Agravat, 2009).
Catalyst in Organic Synthesis
The compound and its derivatives serve as catalysts in organic synthesis. For example, in the intramolecular hydroamination of N-allenyl carbamates, similar compounds acted as highly effective catalysts for forming piperidine derivatives (Zhang et al., 2006).
Biological Evaluation
Compounds structurally related to this compound have been biologically evaluated for their potential as enzyme inhibitors. Such studies include the synthesis and biological evaluation of 1,3,4-Oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)Benzyl Sulfide compounds, which have been tested for their inhibitory effects on enzymes like butyrylcholinesterase (BChE) (Khalid et al., 2016).
Potential in Drug Discovery
These compounds also play a role in drug discovery, particularly in synthesizing benzamide derivatives as selective serotonin 4 receptor agonists. Such research has implications for developing new drugs targeting specific receptors in the body (Sonda et al., 2004).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been found to inhibit the h1n1 influenza virus through specific hemagglutinin fusion peptide interaction . They have also been discovered as potential inhibitors of SARS-CoV2 .
Mode of Action
Piperidine derivatives have been found to interact with their targets, such as the h1n1 influenza virus, through specific hemagglutinin fusion peptide interaction . This interaction can lead to the inhibition of the virus, preventing it from causing an infection .
Biochemical Pathways
It’s known that piperidine derivatives can interact with various biochemical pathways due to their broad range of pharmacological activities .
Result of Action
It’s known that piperidine derivatives can have a wide range of effects due to their broad spectrum of pharmacological activities .
Propiedades
IUPAC Name |
benzyl N-[2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-29-18-7-9-19(10-8-18)31(27,28)20-11-13-24(14-12-20)21(25)15-23-22(26)30-16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXMYYAJKPFHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)


![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)

![1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2811085.png)





![(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2811093.png)
![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2811094.png)